molecular formula C33H24O4 B290663 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate

4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate

Cat. No. B290663
M. Wt: 484.5 g/mol
InChI Key: KTESLHNZDJYNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate, also known as BP4, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BP4 is a member of the biphenyl family of compounds, which are known for their diverse chemical and biological properties. In

Scientific Research Applications

4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic chemistry, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a ligand in metal-catalyzed reactions. In pharmacology, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential as an anti-inflammatory agent and as a modulator of certain ion channels.

Mechanism of Action

The mechanism of action of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood, but it is believed to involve the modulation of certain ion channels in cells. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to inhibit the activity of voltage-gated sodium channels and to enhance the activity of calcium-activated potassium channels. These effects may contribute to 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and can be used as a building block for the synthesis of more complex molecules. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is also stable under a variety of conditions and has a long shelf life. However, there are also some limitations to using 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in lab experiments. It can be difficult to dissolve in certain solvents, and its effects on ion channels may be context-dependent and difficult to predict.

Future Directions

There are several future directions for research on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate. One area of interest is the development of new materials based on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate and related compounds. Another area of interest is the further study of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's effects on ion channels and its potential as a therapeutic agent for inflammatory and neuropathic pain. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate may have potential applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the potential of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in these areas.

Synthesis Methods

4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-bromobiphenyl with 2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-hydroxycarbonylbiphenyl in the presence of a base to form 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate.

properties

Molecular Formula

C33H24O4

Molecular Weight

484.5 g/mol

IUPAC Name

[3-methyl-4-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate

InChI

InChI=1S/C33H24O4/c1-23-22-30(36-32(34)28-16-12-26(13-17-28)24-8-4-2-5-9-24)20-21-31(23)37-33(35)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-22H,1H3

InChI Key

KTESLHNZDJYNCL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.